molecular formula C8H10BrNO B3049988 3-Bromo-4-(3-hydroxypropyl)pyridine CAS No. 229184-01-4

3-Bromo-4-(3-hydroxypropyl)pyridine

Cat. No. B3049988
CAS RN: 229184-01-4
M. Wt: 216.07 g/mol
InChI Key: UFMZEYFJEDBAGO-UHFFFAOYSA-N
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Description

3-Bromo-4-(3-hydroxypropyl)pyridine is a chemical compound that belongs to the pyridine family. It is a versatile compound that has been used in various scientific research applications.

Scientific Research Applications

Photophysical and Photochemical Properties

Research by Öncül et al. (2021) explored the synthesis and characterization of zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents, which included a compound structurally similar to 3-Bromo-4-(3-hydroxypropyl)pyridine. This study highlighted the photophysical and photochemical properties of these compounds, emphasizing their potential in photocatalytic applications (Öncül, Öztürk, & Pişkin, 2021).

Synthesis of Polyheterocyclic Ring Systems

Abdel‐Latif et al. (2019) utilized a derivative of pyridine, similar in structure to this compound, as a precursor in synthesizing new polyheterocyclic ring systems. This work highlights the role of such pyridine derivatives in constructing complex molecular architectures with potential applications in various chemical sectors (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Synthesis and Structural Characterization

El-Kurdi et al. (2021) focused on the synthesis and characterization of triazolopyridines, including compounds related to this compound. Their study emphasized the diverse pharmaceutical applications of these compounds, underlining their significance in drug discovery (El-Kurdi, Abu Thaher, Wahedy, Schollmeyer, Nopper, Riester, & Deigner, 2021).

Formation in Food Processing

Hidalgo et al. (2020) investigated the formation of 3-hydroxypyridines, closely related to this compound, during food processing. This research contributes to understanding the chemical pathways leading to the formation of flavor compounds in foods (Hidalgo, Lavado-Tena, & Zamora, 2020).

Corrosion Inhibition

Saady et al. (2020) discussed the use of a pyridine derivative as a corrosion inhibitor in a hydrochloric acid medium. This highlights the potential application of this compound in protecting metals from corrosion (Saady, Ech-chihbi, El-hajjaji, Benhiba, Zarrouk, Rodi, Taleb, Biache, & Rais, 2020).

Mechanism of Action

Target of Action

It is known that bromopyridines are often used as building blocks in organic synthesis , suggesting that they may interact with a variety of molecular targets depending on the specific context of their use.

Mode of Action

Bromopyridines are known to participate as substrates in many reactions associated with aryl halides, such as the heck reaction and buchwald-hartwig coupling . These reactions involve the formation of new carbon-carbon bonds, suggesting that 3-Bromo-4-(3-hydroxypropyl)pyridine may interact with its targets by forming covalent bonds.

properties

IUPAC Name

3-(3-bromopyridin-4-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c9-8-6-10-4-3-7(8)2-1-5-11/h3-4,6,11H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMZEYFJEDBAGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CCCO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00472864
Record name 3-Bromo-4-(3-hydroxypropyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

229184-01-4
Record name 3-Bromo-4-pyridinepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=229184-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-(3-hydroxypropyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Diisopropylamine (7.1 g, 70 mmol) is dissolved in THF (100 ml), and thereto is added a solution of n-butyl lithium in hexane (35.7 ml, 60 mmol) at −70° C., and the mixture is stirred for 15 minutes. Then, to the mixture is added a solution of 3-bromo-4-methylpyridine (8.6 g, 50 mmol) in THF (30 ml). Ten minutes thereafter, to the mixture is added ethylene oxide (2.6 g, 60 mmol), and the mixture is warmed to 0° C. over a period of time for one hour. The reaction is quenched with a saturated brine (50 ml), and the mixture is extracted with ethyl acetate (150 ml×2). The organic layer is washed with a saturated brine (100 ml×2), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue is purified by silica gel column chromatography (eluent: ethyl acetate/hexane) to give the title compound (8.5 g) as a pale yellow oil.
Quantity
7.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
35.7 mL
Type
reactant
Reaction Step Two
Quantity
8.6 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
2.6 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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